molecular formula C15H13N3O B4254151 {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol

{4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol

Cat. No. B4254151
M. Wt: 251.28 g/mol
InChI Key: XXHFPVKFCIVBON-UHFFFAOYSA-N
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Description

{4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol, also known as PPM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. PPM is a pyrazole derivative that has been found to exhibit anti-inflammatory, anti-cancer, and anti-fibrotic effects.

Mechanism of Action

The mechanism of action of {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol is not fully understood. However, it has been proposed that {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has also been shown to induce apoptosis in cancer cells by activating the caspase-3 pathway. Moreover, {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has been found to inhibit the transforming growth factor-beta (TGF-β) signaling pathway, which plays a critical role in fibrosis.
Biochemical and Physiological Effects:
{4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has been shown to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro and in vivo. {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has also been shown to induce apoptosis and inhibit cell proliferation in cancer cell lines. In addition, {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has been found to reduce collagen deposition and inhibit the activation of fibroblasts, which are key players in the development of fibrosis.

Advantages and Limitations for Lab Experiments

{4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to be stable under various conditions. Moreover, {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, there are some limitations to using {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol in lab experiments. For example, {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has been found to have low solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol. Firstly, more studies are needed to fully understand the mechanism of action of {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol. Secondly, further research is needed to investigate the potential therapeutic properties of {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol in various disease models. Thirdly, the development of more efficient synthesis methods for {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol could facilitate its use in lab experiments. Finally, the development of {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol analogs with improved solubility and bioavailability could enhance its potential as a therapeutic agent.
In conclusion, {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol is a promising chemical compound that has been extensively studied for its potential therapeutic properties. Its anti-inflammatory, anti-cancer, and anti-fibrotic effects make it a promising candidate for further research. However, more studies are needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

{4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has been extensively studied for its potential therapeutic properties. It has been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has also been shown to have anti-cancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. In addition, {4-[4-(1H-pyrazol-1-yl)phenyl]-2-pyridinyl}methanol has been found to have anti-fibrotic effects by reducing collagen deposition and inhibiting the activation of fibroblasts.

properties

IUPAC Name

[4-(4-pyrazol-1-ylphenyl)pyridin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O/c19-11-14-10-13(6-8-16-14)12-2-4-15(5-3-12)18-9-1-7-17-18/h1-10,19H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXHFPVKFCIVBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CC(=NC=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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